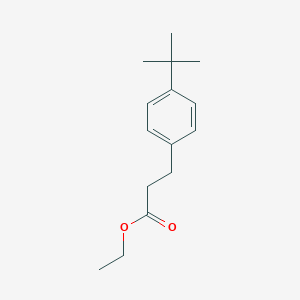

Ethyl 3-(4-(tert-butyl)phenyl)propanoate

Descripción

Contextualizing the Significance of Ester Derivatives in Contemporary Organic Chemistry

Ester derivatives are a cornerstone of modern organic chemistry, playing a pivotal role in a myriad of scientific and industrial applications. These compounds are characterized by a carbonyl group adjacent to an ether linkage. Their utility is widespread, ranging from serving as solvents and plasticizers to being essential components in the fragrance and flavor industries. In the realm of synthetic organic chemistry, esters are frequently employed as protecting groups for carboxylic acids, a crucial step in the synthesis of complex molecules like peptides. wikipedia.org

The synthesis of esters can be achieved through various methods, with the Fischer esterification—the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst—being a classic example. wikipedia.org The reactivity of the ester functional group allows for its conversion into other functional groups, making esters versatile building blocks in the construction of complex molecular architectures.

Overview of the tert-Butylphenyl Moiety in Propanoate Systems

The presence of a tert-butylphenyl group within a propanoate system significantly influences the compound's physical and chemical properties. The tert-butyl group, a large and bulky substituent, introduces considerable steric hindrance. This steric bulk can direct the regioselectivity of chemical reactions and enhance the stability of the molecule by shielding reactive sites.

Research Trajectories and Academic Relevance of Ethyl 3-(4-(tert-butyl)phenyl)propanoate Studies

The academic relevance of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is primarily centered on its role as a synthetic intermediate. Its unique structure, featuring the bulky tert-butylphenyl group, makes it a useful starting material for creating more elaborate molecules with specific steric and electronic properties.

Research involving this compound is often directed towards exploring novel synthetic methodologies. For instance, its synthesis has been associated with photocatalytic functionalization, a modern and powerful tool in organic synthesis. Potential research trajectories may involve leveraging the specific properties of this compound to develop new materials or biologically active molecules. While detailed in vivo studies on this specific compound are not extensively documented, the broader class of tert-butylphenyl-containing compounds has shown promise in various therapeutic areas, suggesting potential avenues for future investigation.

Detailed Research Findings

Research on Ethyl 3-(4-(tert-butyl)phenyl)propanoate has provided insights into its synthesis and structural characterization.

Synthesis and Characterization

The synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be accomplished through several synthetic routes common in organic chemistry, such as nucleophilic substitution and esterification reactions. A notable approach involves the coupling of a tert-butyl-substituted aryl halide with an ethyl propanoate derivative, a reaction often catalyzed by palladium. Another mentioned synthetic pathway is through photocatalytic functionalization.

The structural confirmation of the compound relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method. In ¹H NMR, the protons of the tert-butyl group are expected to appear as a distinct singlet, while the ethyl ester group would show a characteristic quartet and triplet pattern. In ¹³C NMR, the carbonyl carbon of the ester group would have a chemical shift in the typical downfield region for such functionalities.

Below are tables summarizing the key identifiers and expected spectroscopic features of Ethyl 3-(4-(tert-butyl)phenyl)propanoate.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | Ethyl 3-(4-(tert-butyl)phenyl)propanoate |

| CAS Number | 130872-28-5 |

| Molecular Formula | C₁₅H₂₂O₂ |

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | tert-butyl | ~1.2–1.4 (singlet) |

| -CH₂- (ethyl) | ~4.1–4.3 (quartet) | |

| -CH₃ (ethyl) | ~1.2–1.4 (triplet) |

| ¹³C NMR | Carbonyl (C=O) | ~170–175 |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVJKWSXOPITKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444065 | |

| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130872-28-5 | |

| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 3 4 Tert Butyl Phenyl Propanoate

Classical and Modern Esterification Approaches

Esterification remains a fundamental and widely practiced method for producing esters like Ethyl 3-(4-(tert-butyl)phenyl)propanoate. This involves the reaction of a carboxylic acid with an alcohol, often guided by principles of chemical equilibrium.

Acid-Catalyzed Esterification of 3-(4-(tert-butyl)phenyl)propanoic Acid with Ethanol (B145695)

CH₃CH₂C₆H₄CH₂CH₂COOH + CH₃CH₂OH ⇌ CH₃CH₂C₆H₄CH₂CH₂COOCH₂CH₃ + H₂O

The mechanism is a multi-step process initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid). oit.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. ceon.rsoit.edu A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Finally, deprotonation of this intermediate regenerates the acid catalyst and produces the final ester product. oit.edu

Optimization of Reaction Conditions: Temperature, Solvents, and Catalyst Loadings

To maximize the yield of the ester, the reversible nature of the Fischer esterification must be managed, typically by applying Le Chatelier's principle. wikipedia.org Optimizing reaction conditions such as temperature, solvent, and catalyst loading is crucial for driving the equilibrium towards the product side.

Temperature : Increasing the reaction temperature generally increases the rate of ester formation. ceon.rs For the esterification of propanoic acid with alcohols, reactions are often conducted at elevated temperatures, such as 60-80°C or under reflux conditions, to achieve a reasonable reaction rate. google.comresearchgate.net

Solvents : The choice of solvent can influence reaction efficiency. Often, an excess of the alcohol reactant (ethanol in this case) is used, which acts as both a reactant and a solvent, shifting the equilibrium to favor the product. wikipedia.org In some cases, co-solvents may be used, particularly if they can aid in the removal of the water byproduct through azeotropic distillation, further driving the reaction forward.

Catalyst Loadings : Sulfuric acid is a typical homogeneous catalyst for this reaction. wikipedia.org The amount of catalyst affects the reaction rate; however, excessive loading can lead to side reactions and complicate purification. Other catalysts, including polymeric sulfonic acids, are also employed to simplify catalyst removal. wikipedia.org The molar ratio of acid to alcohol to catalyst is a key parameter to optimize; for instance, ratios of 1:10:0.20 (acid/alcohol/catalyst) have been studied for similar esterifications to ensure a sufficient excess of the alcohol. ceon.rs

Table 1: Impact of Reaction Parameters on Esterification

| Parameter | Condition | General Effect on Reaction | Source |

|---|---|---|---|

| Temperature | Increase from 35°C to 65°C | Increases reaction rate and yield. | ceon.rs |

| Reactant Ratio | Use of excess alcohol | Shifts equilibrium to favor ester formation. | wikipedia.org |

| Catalyst | Presence of H₂SO₄ | Increases the rate of reaction. | wikipedia.orgceon.rs |

| Water Removal | Draining water from the system | Suppresses the reverse reaction (hydrolysis). | ceon.rs |

Advanced Synthetic Strategies

Beyond classical esterification, advanced synthetic methods are being developed to provide alternative and potentially more efficient routes to propanoate esters and their precursors. These include photocatalytic, cross-coupling, and electrochemical techniques.

Photocatalytic Functionalization Techniques in Propanoate Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, using light energy to drive chemical reactions under mild conditions. nih.govuni-bayreuth.de For the synthesis of compounds like Ethyl 3-(4-(tert-butyl)phenyl)propanoate, photocatalytic methods can be envisioned for the functionalization of C-H bonds. uni-bayreuth.de In a typical photoredox cycle, a photocatalyst absorbs light to reach an excited state, which can then engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. uni-bayreuth.denih.gov These reactive intermediates can then be used to form new C-C bonds, offering novel pathways for constructing the substituted phenylpropanoate skeleton. This approach avoids the need for pre-functionalized starting materials, aligning with the principles of green chemistry. uni-bayreuth.de

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for aryl moiety incorporation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a robust method for joining an aryl halide or triflate with an organoboron compound. acs.org This strategy could be applied to synthesize the 4-(tert-butyl)phenyl moiety of the target molecule.

A plausible Suzuki-Miyaura pathway would involve the coupling of a boronic acid derivative, such as 4-(tert-butyl)phenylboronic acid, with an ethyl propanoate synthon bearing a leaving group (e.g., a halide) at the appropriate position. The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand (such as a bulky trialkylphosphine) and a base. acs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. acs.org

Table 2: Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role in Reaction | Source |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species. | acs.org |

| Ligand | P(t-Bu)₃, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle. | acs.orgnih.gov |

| Organoboron Reagent | 4-(tert-butyl)phenylboronic acid | Source of the aryl group. | acs.org |

| Organic Halide | Ethyl 3-bromopropanoate | The electrophilic partner providing the propanoate backbone. | acs.org |

| Base | K₂CO₃, KF | Promotes the transmetalation step. | acs.orgnih.gov |

Electrochemical Synthesis Approaches for Benzylic Derivatization

Electrochemical synthesis offers a unique approach to organic reactions by using electrical current to drive oxidations and reductions, often avoiding the need for harsh chemical reagents. Anodic oxidation can be employed to generate cationic intermediates from aromatic molecules, which can then be trapped by nucleophiles. google.comnih.gov

For a precursor to Ethyl 3-(4-(tert-butyl)phenyl)propanoate, such as 4-tert-butyl toluene (B28343), an electrochemical approach could facilitate benzylic functionalization. By performing an anodic oxidation in a suitable solvent like methanol, it is possible to introduce functional groups at the benzylic position. google.com This derivatized intermediate could then be further elaborated into the final propanoate structure. The efficiency of such electrochemical reactions is dependent on multiple variables, including the electrode material, current density, supporting electrolyte, and temperature. google.comnih.gov

Asymmetric Transfer Hydrogenation for Chiral Precursors

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) offers a powerful and efficient method for the preparation of chiral precursors for Ethyl 3-(4-(tert-butyl)phenyl)propanoate. A key chiral intermediate is the corresponding chiral alcohol, which can be obtained through the asymmetric reduction of a prochiral ketone.

A plausible precursor for the target molecule is ethyl 3-(4-(tert-butyl)phenyl)-3-oxopropanoate, a β-keto ester. The asymmetric transfer hydrogenation of such β-aryl β-keto esters can be effectively catalyzed by ruthenium complexes. researchgate.net For instance, ruthenium catalysts supported on porous organic polymers (POPs) incorporating chiral ligands like BINAP have demonstrated high activity and excellent enantioselectivity in the hydrogenation of β-keto esters. researchgate.net

The general reaction mechanism involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate, mediated by a chiral catalyst. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the metal center.

Table 1: Catalytic Systems for Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ruthenium/POP-BINAP | BINAP | β-Keto Esters | High | researchgate.net |

| Ruthenium-P-Phos | P-Phos | α- and β-Keto Esters | Good to Excellent | cdnsciencepub.com |

| Iridium/f-diaphos | f-diaphos | β-Aryl β-Keto Amides and Esters | 73-99% | researchgate.net |

| Ruthenium(II) Complexes | TsDPEN | Aromatic Ketones | High | acs.org |

| (R,R)-Teth-TsDPEN-Ru(II) | Teth-TsDPEN | α-Alkyl-β-ketoaldehydes | >99% | mdpi.com |

| Ruthenium Complex | Ts-DENEB | N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones | >99% | nih.gov |

Explore the data in the table above to see different catalytic systems used in asymmetric hydrogenation.

Another approach involves the dynamic kinetic resolution (DKR) of α-substituted β-keto esters. Ruthenium(II) catalysts, particularly those with tethered N-sulfonylated diamine ligands, have been shown to be highly effective in the ATH-DKR of α-alkyl-β-ketoaldehydes, affording anti-2-alkyl-1,3-diols with excellent enantioselectivities. mdpi.com A similar strategy could be envisioned for a suitably substituted precursor to Ethyl 3-(4-(tert-butyl)phenyl)propanoate.

Industrial Scale-Up and Process Intensification

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and safe processes. Process intensification, particularly through the use of continuous flow technologies, offers significant advantages over traditional batch manufacturing.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis. A potential continuous flow synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate could involve a multi-step sequence. For example, a Friedel-Crafts acylation of tert-butylbenzene (B1681246) with 3-chloropropionyl chloride could be the initial step. nih.gov This reaction is often exothermic and can be challenging to control in large batch reactors. A continuous flow setup allows for precise temperature control and rapid mixing, leading to improved safety and product selectivity. researchgate.net

The subsequent reduction of the keto-intermediate and esterification could also be performed in continuous flow. The use of packed-bed reactors with immobilized catalysts can facilitate catalyst separation and reuse, further enhancing the process efficiency. The catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based catalysts has been successfully demonstrated in both batch and continuous flow, with the latter showing significantly higher productivity. researchgate.netrsc.org

The development of highly active and stable catalysts is crucial for the economic viability of large-scale production. For the synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate, key reaction steps that would benefit from advanced catalytic systems include:

Friedel-Crafts Acylation: While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and generate significant waste. numberanalytics.com The development of solid acid catalysts, such as zeolites, offers a more environmentally friendly alternative with the potential for regeneration and reuse. researchgate.net

Hydrogenation: The reduction of a potential unsaturated intermediate, such as ethyl 3-(4-(tert-butyl)phenyl)propenoate, is a critical step. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or ruthenium-based catalysts is commonly employed. arkat-usa.org Research in this area focuses on developing catalysts with improved activity, selectivity, and resistance to deactivation.

Green Chemistry Principles in Ethyl 3-(4-(tert-butyl)phenyl)propanoate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate through various strategies.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions not only reduce environmental pollution but can also lead to improved reaction rates and easier product isolation. A potential green route to an intermediate for Ethyl 3-(4-(tert-butyl)phenyl)propanoate is through a solvent-free Knoevenagel condensation. tue.nl

For instance, the reaction of 4-(tert-butyl)benzaldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) can be carried out under solvent-free conditions using various catalysts, including ionic liquids or biogenic carbonates. jxnutaolab.comaston.ac.ukresearchgate.netmdpi.com These catalysts are often recyclable, further enhancing the green credentials of the process.

Table 2: Catalysts for Solvent-Free Knoevenagel Condensation

| Catalyst | Substrate 1 | Substrate 2 | Product Yield | Reference |

| Tetrabutylphosphonium prolinate | Aromatic Aldehydes | Active Methylene Compounds | >85% | jxnutaolab.com |

| Imidazolium-based Ionic Liquids | Aldehydes and Ketones | Methylene Compounds | Good to Excellent | aston.ac.uk |

| Biogenic Carbonates | 5-HMF derivatives | Active Methylene Compounds | 71-87% | mdpi.com |

The table above showcases various catalysts used in solvent-free Knoevenagel condensation reactions.

The final step in the synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is the esterification of the corresponding carboxylic acid. Traditional esterification methods often employ strong mineral acids as catalysts, which can lead to corrosion and waste generation. Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃), have emerged as highly efficient and reusable Lewis acid catalysts for various organic transformations. organic-chemistry.org

Erbium(III) triflate has been shown to be a powerful catalyst for the acylation of alcohols and phenols. researchgate.net While direct catalysis of the esterification of 3-(4-(tert-butyl)phenyl)propanoic acid with ethanol by Er(OTf)₃ has not been specifically reported, its demonstrated activity in related acylation reactions suggests its potential as a green catalyst for this transformation. The use of Er(OTf)₃ offers several advantages, including mild reaction conditions, high yields, and the ability to be recovered and reused. researchgate.net Although scandium triflate has been shown to be effective for transesterification, it is noted to be incompatible with tert-butyl esters. organic-chemistry.org

Biocatalysis and Enzyme Reusability in Ester Production

The synthesis of esters, including structures analogous to Ethyl 3-(4-(tert-butyl)phenyl)propanoate, has increasingly utilized biocatalysis as a greener and more selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely employed due to their ability to function in non-aqueous environments, their high catalytic activity, and their substrate specificity. This section explores the application of biocatalysis in the production of similar esters and the critical aspect of enzyme reusability for process viability.

Enzymatic esterification offers several advantages over conventional chemical synthesis, which often requires harsh conditions such as high temperatures and the use of strong acid or base catalysts. These conditions can lead to side reactions, reduced product purity, and significant environmental concerns. In contrast, biocatalysis typically proceeds under milder conditions, resulting in higher product quality and a more sustainable process.

Lipases are the most commonly used enzymes for ester synthesis due to their versatility and commercial availability. For instance, lipases from Candida antarctica (both A and B forms) and Rhizomucor miehei have been successfully used in the synthesis of various esters. nih.govsemanticscholar.org The choice of enzyme can significantly influence the reaction's efficiency and selectivity.

A key strategy to enhance the stability and reusability of enzymes is immobilization. This process involves attaching the enzyme to a solid support, which facilitates its separation from the reaction mixture and allows for its repeated use. Common supports include magnetic nanoparticles, Celite, and various resins. nih.govmdpi.comresearchgate.net Immobilization can also improve the enzyme's stability in organic solvents and at elevated temperatures. mdpi.com

Research into the enzymatic synthesis of structurally related esters provides insights into potential pathways for producing Ethyl 3-(4-(tert-butyl)phenyl)propanoate. Studies on ethyl butyrate (B1204436) synthesis, for example, have demonstrated high conversion rates using immobilized Candida antarctica lipase (B570770) B (CALB). nih.gov Similarly, the synthesis of butyl stearate (B1226849) and ethyl stearate has been optimized using Novozym 435, a commercial immobilized form of CALB. researchgate.net

The following table summarizes findings from the enzymatic synthesis of various esters, illustrating the reaction conditions and reusability of the biocatalysts.

| Ester Product | Enzyme | Support | Key Reaction Conditions | Reusability |

| Ethyl Butyrate | Candida antarctica lipase A (CALA) | Magnetic Nanoparticles | 45 °C, 6 h, 1:1 molar ratio | Retained ~80% activity after 10 cycles nih.gov |

| Ethyl Butyrate | Candida antarctica lipase B (CALB) | Magnetic Nanoparticles | 45 °C, 6 h, 1:1 molar ratio | Retained ~80% activity after 10 cycles nih.gov |

| Butyl Stearate | Novozym 435 | Not specified | 60 °C, 24 h, 250 rpm, 1:2 molar ratio | Satisfactory results for up to 5 cycles researchgate.net |

| Ethyl Stearate | Novozym 435 | Not specified | 60 °C, 24 h, 250 rpm, 1:5 molar ratio | Satisfactory results for up to 3 cycles researchgate.net |

| Ethyl Ferulate | Steapsin | Celite-545 | 45°C, pH 8.5, 1:1 molar ratio | Gradual decline in activity after the 3rd cycle researchgate.net |

These findings underscore the potential of biocatalysis in the efficient and sustainable production of esters. While specific research on the biocatalytic synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is not extensively documented, the principles and methodologies applied to structurally similar esters provide a strong foundation for developing such a process. The use of immobilized enzymes, particularly lipases, offers a promising route to a high-yield, environmentally friendly, and economically viable synthesis.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 4 Tert Butyl Phenyl Propanoate

Ester Functional Group Transformations

The chemical behavior of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is largely dictated by its ester functional group. This group is susceptible to a variety of transformations, including hydrolysis, reduction, and nucleophilic substitution, which are fundamental reactions in organic synthesis.

The ester linkage in Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be cleaved through hydrolysis to yield 3-(4-(tert-butyl)phenyl)propanoic acid and ethanol (B145695). This process can be catalyzed by either an acid or a base, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and requires an excess of water to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk The mechanism proceeds through several steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol). youtube.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group to yield the protonated carboxylic acid. libretexts.org

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to give the final 3-(4-(tert-butyl)phenyl)propanoic acid and regenerate the acid catalyst. libretexts.org

Basic Catalysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemguide.co.ukchemistrysteps.com This is because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. youtube.com

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of Alkoxide: The intermediate collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group and forming the carboxylic acid. youtube.com

Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed 3-(4-(tert-butyl)phenyl)propanoic acid in an irreversible acid-base reaction. This step forms ethanol and the carboxylate salt of the acid, driving the reaction to completion. youtube.comchemistrysteps.com

| Reaction Condition | Catalyst | Products |

|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl | 3-(4-(tert-butyl)phenyl)propanoic acid and Ethanol |

| Basic (Saponification) | Aqueous NaOH or KOH | Sodium 3-(4-(tert-butyl)phenyl)propanoate and Ethanol |

The ester group of Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction effectively converts the ester into two alcohol molecules.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. This is followed by the elimination of the ethoxy group and a second hydride attack on the resulting aldehyde intermediate. The final product, after an aqueous workup, is 3-(4-(tert-butyl)phenyl)propan-1-ol, along with ethanol derived from the ethoxy portion of the ester.

| Reducing Agent | Primary Product | Byproduct | Characterization Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) in anhydrous ether | 3-(4-(tert-butyl)phenyl)propan-1-ol | Ethanol | The primary alcohol product can be characterized by IR spectroscopy (broad O-H stretch around 3300 cm⁻¹) and ¹H NMR (disappearance of the ethyl ester signals and appearance of a new CH₂-OH signal). |

The ethoxy group (-OCH₂CH₃) of the ester can be displaced by other nucleophiles in a nucleophilic acyl substitution reaction. This allows for the conversion of the ester into other functional groups, such as amides or different esters (transesterification).

For example, reaction with an amine (R-NH₂) can yield the corresponding N-substituted amide, N-alkyl-3-(4-(tert-butyl)phenyl)propanamide. Similarly, transesterification can be achieved by reacting the ester with a different alcohol in the presence of an acid or base catalyst, which would replace the ethoxy group with a new alkoxy group. The reactivity of the ester towards nucleophiles is a key aspect of its synthetic utility.

| Nucleophile | Reaction Type | Potential Product |

|---|---|---|

| Ammonia (B1221849) (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Aminolysis/Amidation | 3-(4-(tert-butyl)phenyl)propanamide or N-substituted derivatives |

| Methanol (CH₃OH) with acid/base catalyst | Transesterification | Methyl 3-(4-(tert-butyl)phenyl)propanoate |

| Thiols (R-SH) | Thiolysis | Thioester derivatives |

Reactions of the tert-Butylphenyl Moiety and Propanoate Backbone

The benzene (B151609) ring of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is substituted with two groups: a tert-butyl group and a 3-(ethoxycarbonyl)ethyl group. Both are alkyl groups, which are electron-donating and thus activate the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

In this specific molecule, the tert-butyl group is at position 4. The 3-(ethoxycarbonyl)ethyl group is at position 1.

Directing Influence of the 3-(ethoxycarbonyl)ethyl group: As an alkyl group, it directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

Directing Influence of the tert-butyl group: This group also directs to its ortho (positions 3 and 5) and para (position 1) positions.

Considering the combined effects, the positions ortho to the alkyl side chain (positions 2 and 6) and ortho to the tert-butyl group (positions 3 and 5) are activated. However, the tert-butyl group is very bulky and creates significant steric hindrance at its ortho positions (3 and 5). libretexts.orgstackexchange.com This steric hindrance makes an attack at these positions less favorable. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, which are ortho to the propanoate side chain and meta to the tert-butyl group.

For instance, in the nitration of tert-butylbenzene (B1681246), the product distribution is heavily skewed towards the para product due to steric hindrance at the ortho positions. stackexchange.com A similar effect would be expected here, making positions 3 and 5 less accessible to incoming electrophiles.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-(2-nitro-4-(tert-butyl)phenyl)propanoate | Substitution occurs ortho to the activating propanoate side chain, as the positions ortho to the tert-butyl group are sterically hindered. |

| Bromination | Br₂ / FeBr₃ | Ethyl 3-(2-bromo-4-(tert-butyl)phenyl)propanoate | Similar to nitration, the electrophile adds to the less sterically hindered activated position. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ethyl 3-(2-acetyl-4-(tert-butyl)phenyl)propanoate | The bulky acyl group will preferentially add to the most accessible activated position. |

The structure of Ethyl 3-(4-(tert-butyl)phenyl)propanoate offers several sites for radical reactions. The oxidation of compounds containing alkyl side chains can occur via free-radical mechanisms. quizlet.com

One potential pathway involves the formation of a benzylic radical. The methylene (B1212753) group (-CH₂-) adjacent to the phenyl ring is a potential site for radical abstraction, as the resulting benzylic radical would be stabilized by resonance with the aromatic ring. This could be an initiation step for autoxidation or radical halogenation.

Furthermore, compounds with sterically hindered phenolic structures, which are related to the tert-butylphenyl moiety, are known to act as antioxidants by scavenging free radicals. researchgate.net While this molecule lacks the phenolic hydroxyl group necessary for potent antioxidant activity, the tert-butyl group can influence radical stability. Radical reactions can also be initiated on the ester portion of the molecule, potentially leading to fragmentation or rearrangement pathways. nih.gov For example, under specific photolytic or high-temperature conditions, radical decarboxylation could occur, although this is less common for simple esters.

| Reaction Type | Potential Site | Intermediate | Possible Outcome |

|---|---|---|---|

| Radical Halogenation (e.g., with NBS) | Benzylic C-H bond | Benzylic radical | Formation of Ethyl 3-(1-bromo-1-(4-tert-butyl)phenyl)propanoate |

| Autoxidation | Benzylic C-H bond | Peroxy radical | Formation of hydroperoxides and subsequent oxidation products |

| Radical-initiated fragmentation | Ester group or propanoate backbone | Acyl or alkyl radicals | Decarboxylation or chain cleavage under harsh conditions |

Derivatization Studies and Controlled Chemical Modifications

The structure of Ethyl 3-(4-(tert-butyl)phenyl)propanoate allows for targeted modifications at either the ester moiety or the aromatic ring. These derivatizations are crucial for synthesizing new chemical entities and understanding the molecule's reactivity profile.

Reactions at the Ester Functional Group:

The ethyl ester group is susceptible to a range of nucleophilic acyl substitution reactions. These transformations are fundamental in converting the ester into other functional groups.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-(4-(tert-butyl)phenyl)propanoic acid, and ethanol. This reaction can be catalyzed by either acid or base. slideshare.net Base-catalyzed hydrolysis, also known as saponification, is typically irreversible because the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol. researchgate.netacs.org Acid-catalyzed hydrolysis, conversely, is a reversible equilibrium process. acs.org

Reduction: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the ester functional group. This reaction cleaves the ester to yield two alcohol products: 3-(4-(tert-butyl)phenyl)propan-1-ol from the acyl portion and ethanol from the ethyl group. slideshare.net

Reaction with Grignard Reagents: Treatment with excess Grignard reagents (R-MgX) transforms the ester into a tertiary alcohol. The reaction proceeds through a two-step mechanism where the first equivalent of the Grignard reagent adds to the carbonyl to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after an acidic workup. numberanalytics.com

A summary of these key derivatization reactions is presented in the table below.

| Reaction Type | Reagent(s) | Major Product(s) | Reference(s) |

| Basic Hydrolysis | NaOH or KOH, H₂O | 3-(4-(tert-butyl)phenyl)propanoic acid salt, Ethanol | slideshare.netresearchgate.net |

| Acidic Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O) | 3-(4-(tert-butyl)phenyl)propanoic acid, Ethanol | slideshare.netacs.org |

| Reduction | 1. LiAlH₄ 2. H₂O | 3-(4-(tert-butyl)phenyl)propan-1-ol, Ethanol | slideshare.net |

| Grignard Reaction | 1. Excess R-MgX 2. H₃O⁺ | Tertiary alcohol, Ethanol | numberanalytics.com |

Reactions on the Aromatic Ring:

The 4-tert-butylphenyl group can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new substituents onto the benzene ring. The position of substitution is directed by the existing alkyl groups.

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of these reactions requires a detailed analysis of the steric and electronic factors imposed by the molecular structure, particularly the tert-butyl group.

The tert-butyl group is exceptionally bulky, a property that creates significant steric hindrance and profoundly impacts reaction rates and product distributions. numberanalytics.com This "tert-butyl effect" is a well-documented phenomenon in organic chemistry. numberanalytics.com

In the context of electrophilic aromatic substitution on the phenyl ring of Ethyl 3-(4-(tert-butyl)phenyl)propanoate, the primary directing group is the para-tert-butyl substituent. Alkyl groups are known as ortho, para-directors. However, the sheer size of the tert-butyl group sterically hinders the ortho positions (C2 and C6) adjacent to it. oup.comwikipedia.org This hindrance raises the activation energy for an electrophile to attack these sites, thereby significantly slowing the rate of ortho-substitution. slideshare.net

As a result, electrophilic attack is overwhelmingly favored at the less hindered meta positions (C3 and C5) relative to the tert-butyl group. For instance, in the nitration of tert-butylbenzene, a close structural analog, the product distribution is heavily skewed towards the para-substituted product (relative to the incoming electrophile), which corresponds to the meta position relative to the tert-butyl group. oup.com

The table below presents data on the isomer distribution for the nitration of toluene (B28343) and tert-butylbenzene, illustrating the dramatic steric effect of the tert-butyl group.

| Substrate | % Ortho Product | % Meta Product | % Para Product | Reference |

| Toluene | 58.5 | 4.5 | 37.0 | oup.com |

| tert-Butylbenzene | 16 | 8 | 75 | oup.com |

As shown, the proportion of the ortho-isomer drops dramatically from 58.5% in toluene to just 16% in tert-butylbenzene, a direct consequence of the steric shielding by the tert-butyl group. oup.com This steric hindrance makes the para position (meta to the tert-butyl group) the most accessible and favored site for electrophilic attack.

Steric effects can also be quantified using parameters like the Taft steric parameter (Es), derived from ester hydrolysis rates. oup.comdalalinstitute.com Bulkier groups have more negative Es values, indicating greater steric hindrance. slideshare.netdalalinstitute.com The tert-butyl group is one of the most sterically demanding common substituents. researchgate.net While the ester group in Ethyl 3-(4-(tert-butyl)phenyl)propanoate is separated from the ring by a two-carbon chain, steric hindrance from the para-tert-butyl group could still influence reactions involving large reagents that need to approach the phenyl ring.

The electronic nature of the tert-butyl group also plays a critical role in the reactivity of the phenyl ring. Alkyl groups are generally considered to be weakly activating towards electrophilic aromatic substitution due to their electron-donating properties. researchgate.net

This electron-donating ability stems from two main effects:

Inductive Effect (+I): The tert-butyl group, being composed of sp³-hybridized carbon atoms, is less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity leads to a net donation of electron density through the sigma bond framework towards the ring. This inductive donation enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

Hyperconjugation: While the tert-butyl group has no α-hydrogens to participate in traditional hyperconjugation, a phenomenon known as C-C hyperconjugation has been proposed, although it is considered a much smaller effect. The primary electronic influence is attributed to the inductive effect.

The electron-donating nature of the tert-butyl group stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic aromatic substitution. This stabilization is most effective when the positive charge is located on the carbon atom directly attached to the alkyl group, which occurs during ortho and para attack. This is why alkyl groups are ortho, para-directors.

The electronic influence of substituents can be quantitatively assessed using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing ability of a substituent at the meta (σₘ) and para (σₚ) positions. Electron-donating groups have negative σ values.

The table below lists the Hammett constants for the tert-butyl group compared to other relevant groups.

| Substituent | σₘ (meta) | σₚ (para) |

| -H (Reference) | 0.00 | 0.00 |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -C(CH₃)₃ (tert-Butyl) | -0.10 | -0.20 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

The negative values for the tert-butyl group's σₘ and σₚ constants confirm its electron-donating character at both positions. The slightly more negative σₚ value indicates a stronger electron-donating effect at the para position, consistent with its role as an ortho, para-director. researchgate.net This electronic enrichment makes the phenyl ring of Ethyl 3-(4-(tert-butyl)phenyl)propanoate an activated system for electrophilic attack, despite the steric limitations discussed previously.

Computational and Theoretical Studies on Ethyl 3 4 Tert Butyl Phenyl Propanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 3-(4-(tert-butyl)phenyl)propanoate, DFT calculations can elucidate its fundamental electronic properties and reactivity.

Investigation of Molecular Orbitals and Electron Density Distributions

DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of Ethyl 3-(4-(tert-butyl)phenyl)propanoate. The HOMO is typically localized on the electron-rich aromatic ring, particularly influenced by the electron-donating tert-butyl group. The LUMO, in contrast, is expected to be more distributed over the ester functionality, which can act as an electron-accepting group. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.

The electron density distribution, also calculable via DFT, would likely show a higher electron density around the oxygen atoms of the ester group and on the aromatic ring, influenced by the substituent groups. This distribution is key to understanding the molecule's electrostatic potential and how it interacts with other molecules.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Typical Calculated Value Range for Similar Aromatic Esters | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |

Note: These are typical values for structurally similar compounds and serve an illustrative purpose.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can calculate the chemical shifts of the hydrogen and carbon atoms. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the shielding and deshielding effects of the substituent groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For Ethyl 3-(4-(tert-butyl)phenyl)propanoate, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules in a condensed phase.

Furthermore, MD simulations can model the intermolecular interactions between molecules of Ethyl 3-(4-(tert-butyl)phenyl)propanoate or with solvent molecules. These simulations can reveal how the molecules pack in a liquid or solid state and can be used to calculate properties like the density and viscosity of the bulk material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. While specific QSPR models for Ethyl 3-(4-(tert-butyl)phenyl)propanoate may not be readily available, it is possible to use general QSPR models to predict its properties.

For example, QSPR models could be used to predict properties such as boiling point, vapor pressure, and solubility in various solvents. These models work by using a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. By correlating these descriptors with the known properties of a large set of compounds, a predictive model can be built. For Ethyl 3-(4-(tert-butyl)phenyl)propanoate, relevant descriptors would include its molecular weight, volume, surface area, and various electronic and topological indices. The development of such models can aid in the efficient screening of chemical compounds for desired properties without the need for extensive experimental measurements. nih.gov

Quantum Chemical Studies on Aromaticity and Substituent Effects

Quantum chemical calculations can be employed to study the electronic structure of the benzene (B151609) ring in Ethyl 3-(4-(tert-butyl)phenyl)propanoate and the effects of its substituents on aromaticity. Aromaticity is a key concept in organic chemistry, and various indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify it.

The para-substitution pattern on the benzene ring, with an electron-donating tert-butyl group and an ethyl propanoate group, leads to interesting electronic effects. The tert-butyl group increases the electron density of the ring through an inductive effect, while the propanoate group can withdraw electron density through resonance and inductive effects. Quantum chemical studies can quantify these effects by calculating atomic charges, bond orders, and aromaticity indices. pleiades.onlinedocumentsdelivered.com These studies help in understanding how the substituents modulate the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Environmental Fate and Degradation Pathways of Ethyl 3 4 Tert Butyl Phenyl Propanoate

Abiotic Degradation Processes and Environmental Stability

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For Ethyl 3-(4-(tert-butyl)phenyl)propanoate, the key abiotic degradation pathways are hydrolysis, photodegradation, and thermal degradation. These processes are influenced by environmental factors such as pH, sunlight intensity, and temperature.

Table 1: Potential Hydrolysis Products of Ethyl 3-(4-(tert-butyl)phenyl)propanoate

| Reactant | Hydrolysis Products |

| Ethyl 3-(4-(tert-butyl)phenyl)propanoate | 3-(4-(tert-butyl)phenyl)propanoic acid |

| Ethanol (B145695) |

Note: This table is based on the expected chemical reactivity of the ester functional group.

Photodegradation is the breakdown of molecules by light, particularly sunlight. The 4-tert-butylphenyl group in Ethyl 3-(4-(tert-butyl)phenyl)propanoate is the primary site for photodegradation. Studies on the photodegradation of 4-tert-butylphenol (B1678320), a structurally related compound, indicate that degradation can be initiated by UV radiation. researchgate.netnih.gov The degradation rate can be significantly enhanced by the presence of photosensitizers or through photocatalytic processes. researchgate.netnih.gov

In aqueous solutions, the photolytic degradation of 4-tert-butylphenol has been shown to proceed through different pathways depending on the specific conditions. researchgate.netnih.gov Direct photolysis can lead to the formation of products such as 4-tert-butylcatechol (B165716) and 4-tert-butylphenol dimer. nih.gov When hydroxyl radicals are involved, as in advanced oxidation processes, the degradation can also produce 4-tert-butylcatechol and hydroquinone, and may lead to the cleavage of the benzene (B151609) ring. nih.gov

Photocatalytic degradation, for instance using TiO2, has also been investigated for 4-tert-butylphenol. nih.gov This process involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its degradation and mineralization. nih.gov The efficiency of photocatalytic degradation can be influenced by factors such as catalyst concentration, pH, and the presence of other substances in the water. mdpi.com

Thermal degradation is the breakdown of molecules at elevated temperatures. The thermal stability of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is influenced by the stability of both the aromatic ester and the tert-butyl group. Aromatic esters generally exhibit a range of thermal stabilities, with some degrading at temperatures around 350°C. mdpi.com The decomposition of esters at high temperatures can lead to the formation of smaller carboxylic acids and ketones. stackexchange.com

Studies on the thermal decomposition of other aromatic esters have shown that the degradation process can be complex, with the initial step often being the cleavage of the ester linkage. researchgate.net The presence of the tert-butyl group can also influence the thermal degradation pathway. At high temperatures, the tert-butyl group can undergo cleavage to form isobutene.

Environmental factors such as temperature and the presence of oxygen can significantly influence the rate and products of thermal degradation. In general, higher temperatures and the presence of oxygen will accelerate the degradation process.

Biotic Degradation Studies

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process in determining the environmental persistence of a chemical.

The biodegradation of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is expected to be initiated by the enzymatic hydrolysis of the ester bond, releasing 3-(4-(tert-butyl)phenyl)propanoic acid and ethanol. Ethanol can be readily utilized by a wide range of microorganisms. The subsequent degradation of 3-(4-(tert-butyl)phenyl)propanoic acid would likely follow pathways observed for other alkylated aromatic compounds.

Based on this, a plausible biodegradation pathway for Ethyl 3-(4-(tert-butyl)phenyl)propanoate would involve:

Ester Hydrolysis: Formation of 3-(4-(tert-butyl)phenyl)propanoic acid and ethanol.

Side-Chain Oxidation: The propanoic acid side chain could be shortened via β-oxidation.

Aromatic Ring Hydroxylation and Cleavage: Similar to the degradation of 4-tert-butylphenol, the aromatic ring would likely be hydroxylated and subsequently cleaved.

Table 2: Potential Biodegradation Metabolites of Ethyl 3-(4-(tert-butyl)phenyl)propanoate

| Initial Compound | Primary Metabolites | Secondary Metabolites |

| Ethyl 3-(4-(tert-butyl)phenyl)propanoate | 3-(4-(tert-butyl)phenyl)propanoic acid | 4-tert-butylcatechol |

| Ethanol | Ring cleavage products |

Note: This table is based on inferred pathways from structurally similar compounds.

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or removed. nih.gov The persistence of Ethyl 3-(4-(tert-butyl)phenyl)propanoate will depend on the rates of the abiotic and biotic degradation processes discussed above.

Based on the behavior of similar compounds like alkylated phenyl esters and alkylphenols, it can be inferred that Ethyl 3-(4-(tert-butyl)phenyl)propanoate may exhibit moderate persistence in the environment. researchgate.net It is likely to partition to soil and sediment due to its expected low water solubility and moderate to high octanol-water partition coefficient. In these compartments, biodegradation will be the primary removal mechanism, although the rate may be slow.

Environmental Distribution and Transport Modeling

Consequently, key parameters often used in such models, including partition coefficients (e.g., Log K_ow, K_oc) and transport characteristics, remain unquantified for Ethyl 3-(4-(tert-butyl)phenyl)propanoate. Without empirical data from experimental studies or specific predictive modeling, it is not possible to provide a scientifically accurate assessment of its environmental distribution, long-range transport potential, or persistence in various environmental media.

Further research and targeted environmental fate studies are necessary to generate the data required to perform robust transport modeling for this compound.

Structure Activity Relationship Sar Studies and Analog Design Non Biological Focus

Influence of the tert-Butyl Substituent on Chemical Reactivity and Steric Effects

The tert-butyl group, a defining feature of Ethyl 3-(4-(tert-butyl)phenyl)propanoate, exerts a significant influence on the molecule's chemical behavior primarily through steric hindrance and secondarily through electronic effects. Its sheer bulk is a dominant factor in many reactions involving the aromatic ring.

Steric Hindrance: The large, three-dimensional profile of the tert-butyl group physically obstructs the approach of reactants to the adjacent positions on the phenyl ring. numberanalytics.com This steric shielding can significantly decrease the rate of electrophilic aromatic substitution reactions at the ortho positions (positions 2 and 6 relative to the propanoate side chain). For example, reactions like nitration or halogenation, which would typically occur at positions ortho to the activating alkyl side chain, may be slowed or directed to the less hindered meta positions. numberanalytics.com The presence of such a bulky substituent can destabilize the ground state of the molecule by causing twisting of other functional groups out of conjugation with the ring, which in turn can accelerate certain reactions like peroxide decomposition in related structures. researchgate.net

The influence of the tert-butyl group can be summarized in the following table:

| Feature | Effect on Phenyl Ring | Consequence |

| Steric Bulk | Shields ortho positions from reactant approach. numberanalytics.com | Reduces reaction rates for electrophilic substitution at adjacent sites. numberanalytics.com |

| Can cause twisting of functional groups out of the ring plane. researchgate.net | May destabilize the ground state, potentially increasing rates of other reactions. researchgate.net | |

| Electronic Effect | Mildly electron-donating (hyperconjugation). | Activates the ring towards electrophilic substitution, though this is often negated by steric effects. numberanalytics.com |

Impact of Phenyl Ring Substitutions on Electronic and Steric Properties

Introducing or modifying substituents on the phenyl ring of Ethyl 3-(4-(tert-butyl)phenyl)propanoate can dramatically alter its electronic and steric landscape, thereby tuning its chemical properties. The nature and position of these substituents are critical.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring through resonance or inductive effects. mdpi.com Adding an EDG would further activate the ring toward electrophilic substitution, enhancing the effect of the existing alkyl side-chain.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, making it less reactive towards electrophiles. nih.gov

These electronic changes are not confined to the ring. Studies on analogous systems like phenyl benzoates have shown that electronic effects can be transmitted through the molecule to influence the reactivity of remote functional groups, such as the carbonyl in the ester. nih.gov An EWG on one ring can decrease the sensitivity of a remote functional group to further substitutions. nih.gov

The following table outlines the predicted effects of hypothetical substitutions on the phenyl ring:

| Substituent Type | Position | Predicted Effect on Reactivity |

| Electron-Donating (e.g., -OCH₃) | Ortho to propanoate | Increased ring activation, but significant steric hindrance. numberanalytics.commdpi.com |

| Meta to propanoate | Increased ring activation with moderate steric impact. mdpi.com | |

| Electron-Withdrawing (e.g., -NO₂) | Ortho to propanoate | Decreased ring activation and significant steric hindrance. numberanalytics.comnih.gov |

| Meta to propanoate | Decreased ring activation with moderate steric impact. nih.gov |

Modifications to the Propanoate Backbone and Ester Group and Their Effect on Chemical Functionality

The propanoate backbone and the ethyl ester group are key sites for chemical modification that can alter the molecule's functionality.

Ester Group Modifications: The ester functional group itself is a primary site of reactivity. It can undergo several key transformations:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester to yield 3-(4-(tert-butyl)phenyl)propanoic acid and ethanol (B145695).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to form 3-(4-(tert-butyl)phenyl)propan-1-ol.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the ethyl group for another alkyl or aryl group, changing the ester's properties.

Amidation: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides, although this reaction is often less efficient than using more reactive acyl derivatives like acid halides. wikipedia.org

Changing the alkyl portion of the ester (e.g., from ethyl to methyl or tert-butyl) would subtly alter properties like boiling point and solubility, and could also introduce different steric effects near the reactive carbonyl center.

Propanoate Backbone Modifications: Altering the three-carbon chain can have a profound impact on chemical behavior. Subtle changes in the backbone structure of related molecules have been shown to significantly affect their properties and reactivity. nsf.gov For instance, changing the length of the alkyl chain (e.g., from propanoate to butanoate) would alter the spatial relationship between the phenyl ring and the ester group. Isomerization, such as moving the phenyl group to the second carbon of the chain, would create a new compound with different chemical reactivity, including different acidity of the alpha-hydrogens. wikipedia.org

Studies on structural isomers of related keto esters demonstrate how critical the backbone arrangement is. For example, a γ-keto ester is ideally suited for forming five-membered rings via reactions like the Paal-Knorr synthesis, a pathway not available to its β-keto ester isomers. This illustrates how backbone modifications can enable or disable specific synthetic pathways.

Computational Design and Synthesis of Novel Analogues for Specific Chemical Applications

The design and synthesis of novel analogues of Ethyl 3-(4-(tert-butyl)phenyl)propanoate for specific chemical applications (e.g., as polymer building blocks, specialized solvents, or synthetic intermediates) can be guided by computational chemistry.

Computational Design: Computational modeling allows for the in silico prediction of the properties of hypothetical analogues before undertaking their synthesis. This process typically involves:

Defining a Target Property: The first step is to identify the desired chemical characteristic, such as a specific reaction rate, thermal stability, or conformational preference.

Generating Virtual Analogues: A library of virtual compounds is created by systematically modifying the parent structure (e.g., changing phenyl ring substituents, altering the backbone).

Property Calculation: Quantum chemical calculations (like Density Functional Theory - DFT) are used to compute the electronic and structural properties of these virtual analogues. This can predict parameters like bond energies, charge distributions, and reaction energy barriers. rsc.org

Model Generation: For more complex properties, a quantitative structure-activity relationship (QSAR) or pharmacophore model can be developed. This identifies the key structural features that are essential for the desired chemical activity. researchgate.net

Synthesis of Novel Analogues: Once promising candidates are identified computationally, their synthesis can be pursued. Synthetic strategies for phenylpropanoate esters often involve methods like the Horner-Wadsworth-Emmons reaction followed by a reduction step. researchgate.net The specific synthesis would be tailored to the target analogue. For instance, creating analogues with different phenyl ring substituents would require starting with the appropriately substituted phenyl-containing raw material. The synthesis of novel chalcones and imidazole (B134444) derivatives provides a procedural template for how new compounds, identified through computational design, are prepared, purified, and characterized using techniques like FTIR, NMR, and elemental analysis. researchgate.netnih.gov

Emerging Research Frontiers and Future Directions for Ethyl 3 4 Tert Butyl Phenyl Propanoate

The chemical compound Ethyl 3-(4-(tert-butyl)phenyl)propanoate, with its characteristic ester and substituted phenyl structure, is positioned at the intersection of several rapidly advancing scientific fields. While its current applications are established, its future potential is being unlocked by emerging research trends that promise to revolutionize its synthesis, application, and lifecycle management. These frontiers, spanning from artificial intelligence to circular economy principles, are paving the way for more efficient, sustainable, and innovative uses of this and related molecules.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Ethyl 3-(4-(tert-butyl)phenyl)propanoate, and how can reaction parameters be optimized?

Answer:

Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling tert-butyl-substituted aryl halides with ethyl propanoate derivatives under palladium catalysis. For example, details a three-step synthesis using tert-butyl prop-2-enoate and sodium hydride in THF, followed by column chromatography purification. Optimization includes:

- Solvent choice : Polar aprotic solvents like THF enhance reaction rates.

- Base selection : NaH or Et₃N improves deprotonation efficiency.

- Temperature control : Slow addition of reactants at 0–5°C minimizes side reactions.

Post-synthesis, silica gel chromatography (as in ) or preparative HPLC ensures purity .

Advanced: How can NMR spectroscopy resolve structural ambiguities in Ethyl 3-(4-(tert-butyl)phenyl)propanoate, particularly in stereochemical assignments?

Answer:

¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. Key signals include:

- ¹H NMR : The tert-butyl group appears as a singlet (δ 1.2–1.4 ppm). The ethyl ester moiety shows a quartet (δ 4.1–4.3 ppm, -CH₂CH₃) and triplet (δ 1.2–1.4 ppm, -CH₂CH₃).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm. provides analogous data for tert-butylphenyl esters, where substituent-induced chemical shifts (e.g., δ 154 ppm for aromatic carbons) validate regiochemistry . For stereoisomers, NOESY or chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers.

Basic: Which chromatographic techniques are most effective for purifying Ethyl 3-(4-(tert-butyl)phenyl)propanoate, and what solvent systems are optimal?

Answer:

- Silica Gel Chromatography : Use a gradient of hexane/ethyl acetate (e.g., 8:1 to 4:1) for baseline separation. achieved >95% purity using this method .

- Reverse-Phase HPLC : For challenging impurities, a C18 column with acetonitrile/water (70:30) and 0.1% TFA improves resolution.

- Preparative TLC : Useful for small-scale purification; ethyl acetate/hexane (1:3) is effective.

Advanced: What mechanistic insights explain the antioxidant activity of tert-butyl-substituted arylpropanoates like Ethyl 3-(4-(tert-butyl)phenyl)propanoate?

Answer:

The tert-butyl group enhances steric shielding of the phenolic oxygen (if present), reducing oxidative degradation. highlights Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a radical scavenger, where the tert-butyl substituents stabilize the aryloxy radical via resonance and inductive effects. Electrochemical studies (e.g., cyclic voltammetry) quantify redox potentials, while DFT calculations model H-atom transfer energetics .

Basic: How can mass spectrometry (MS) and elemental analysis confirm the molecular formula and purity of Ethyl 3-(4-(tert-butyl)phenyl)propanoate?

Answer:

- High-Resolution MS (HRMS) : Expected [M+H]⁺ for C₁₅H₂₂O₃ is 262.1568. reports analogous compounds with <5 ppm error .

- Elemental Analysis : Theoretical C (68.67%), H (8.45%), O (22.88%). Deviations >0.3% indicate impurities.

- LC-MS/MS : Fragmentation patterns (e.g., loss of -OCH₂CH₃ at m/z 234) confirm structural integrity.

Advanced: How does the tert-butyl group influence regioselectivity in catalytic asymmetric reactions involving Ethyl 3-(4-(tert-butyl)phenyl)propanoate?

Answer:

The bulky tert-butyl group directs electrophilic substitution para to itself via steric hindrance. In asymmetric aldol reactions (), tert-butyl-substituted substrates exhibit up to 99% enantiomeric excess (ee) when paired with chiral Lewis acids like bisoxazoline-Cu(II) complexes. Kinetic studies reveal that tert-butyl groups slow reaction rates but improve stereocontrol by restricting transition-state conformations .

Basic: What stability considerations are critical for storing Ethyl 3-(4-(tert-butyl)phenyl)propanoate, and how can degradation be monitored?

Answer:

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis. recommends desiccants for lyophilized samples .

- Degradation Monitoring : Track ester hydrolysis via FT-IR (C=O peak at ~1730 cm⁻¹) or HPLC. Acidic/basic conditions accelerate degradation; neutral pH buffers are optimal.

Advanced: What computational tools predict the pharmacokinetic properties of Ethyl 3-(4-(tert-butyl)phenyl)propanoate, and how do they compare to experimental data?

Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (85%). The tert-butyl group increases logP but reduces aqueous solubility.

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, predicting metabolic stability. Experimental validation via hepatic microsome assays (e.g., t₁/₂ >60 min) aligns with these predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.